Isatoribine hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-cancer Properties

Studies have explored the anti-cancer properties of Isatoribine Hydrate. Research suggests it may inhibit the proliferation of various cancer cell lines, including gastric and lung cancer cells []. The mechanism behind this effect appears to be linked to the cell cycle arrest and induction of apoptosis (programmed cell death) in cancer cells [, ].

Anti-inflammatory Properties

Isatoribine Hydrate has also been investigated for its anti-inflammatory properties. Studies have shown it may reduce the production of inflammatory mediators, such as cytokines, and suppress the activation of immune cells involved in inflammatory responses [, ]. These findings suggest Isatoribine Hydrate might be beneficial in managing inflammatory conditions.

Neuroprotective Effects

Some scientific research has explored the potential neuroprotective effects of Isatoribine Hydrate. Studies indicate it may protect nerve cells from damage caused by glutamate, a neurotransmitter involved in excitotoxicity, which can contribute to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

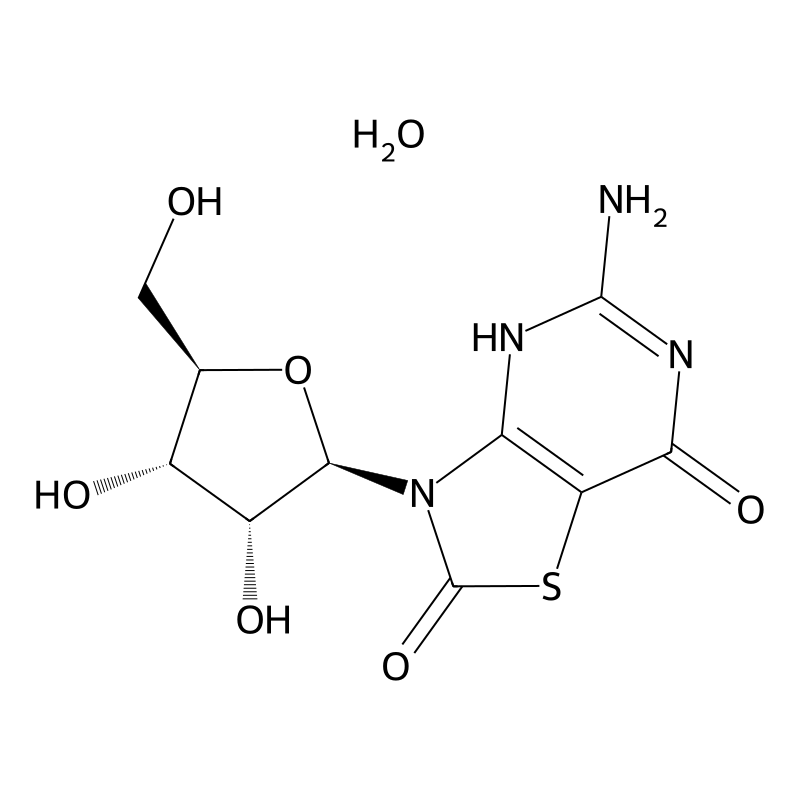

Isatoribine hydrate, also known as 7-deaza-7-thia-8-oxoguanosine, is a small molecular compound classified as a selective agonist of Toll-like receptor 7 (TLR7). Its chemical formula is with a molecular weight of approximately 316.29 g/mol. Isatoribine hydrate has garnered attention due to its potential therapeutic applications, particularly in antiviral treatments and immune modulation. The compound exists in solid form and is characterized by its unique thiazolo-pyrimidine structure, which contributes to its biological activity and interaction with immune pathways .

Isatoribine hydrate exhibits significant biological activity as an agonist of TLR7, which plays a crucial role in the immune response to viral infections. In clinical studies, administration of isatoribine has resulted in substantial reductions in plasma hepatitis C virus RNA levels in chronically infected patients, indicating its potential as an antiviral agent. The compound enhances the immune system's ability to respond to viral pathogens by inducing markers associated with antiviral states . Its well-tolerated profile with mild side effects further supports its viability as a therapeutic option .

The synthesis of isatoribine hydrate can be achieved through several methods, often involving multistep organic reactions. Common approaches include:

- Nucleoside Synthesis: Starting from ribose or deoxyribose sugars, the synthesis involves the formation of glycosidic bonds with appropriate nitrogenous bases.

- Modification of Existing Nucleosides: Chemical modifications can be applied to existing nucleoside structures to introduce thia and oxo groups that characterize isatoribine.

- Multicomponent Reactions: Techniques such as the Groebke-Blackburn-Bienaymé reaction may be employed for efficient one-pot synthesis of similar compounds .

These methods allow for the production of isatoribine hydrate with varying degrees of purity and yield depending on the specific conditions used.

Isatoribine hydrate has several promising applications:

- Antiviral Therapy: Primarily investigated for chronic hepatitis C virus infections, it shows potential in reducing viral loads and enhancing immune responses.

- Immunotherapy: Its role as a TLR7 agonist positions it as a candidate for enhancing immune responses against various pathogens.

- Research Tool: Used in laboratory settings to study TLR signaling pathways and their implications in viral infections and immune modulation .

Studies have demonstrated that isatoribine hydrate interacts specifically with TLR7, leading to the activation of various downstream signaling cascades involved in innate immunity. This interaction promotes the expression of interferons and other cytokines that are critical for mounting an effective antiviral response. Ongoing research aims to elucidate further details regarding its pharmacodynamics and potential synergies with other therapeutic agents .

Isatoribine hydrate shares structural similarities with several other nucleoside analogs and TLR agonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Isatoribine | Thiazolo-pyrimidine | TLR7 Agonist | Selective for TLR7 |

| Imiquimod | Imidazoquinoline | TLR7 Agonist | Used topically for skin cancers |

| Resiquimod | Imidazoquinoline | TLR7/8 Agonist | Broader agonistic activity |

| 7-Amino-allylguanosine | Guanosine derivative | TLR7 Agonist | Different substitution pattern |

Isatoribine's distinct thiazolo-pyrimidine structure differentiates it from these compounds, allowing it to selectively target TLR7 without activating TLR8 or other receptors significantly .

Theoretical Foundation and Methodology

Molecular docking represents a fundamental computational technique that predicts the preferred binding orientation and affinity of small molecules within the active sites of target proteins [1] [2]. For isatoribine hydrate, molecular docking studies have been essential for understanding its selective binding mechanism to the TLR7 receptor. This approach employs sophisticated algorithms to explore the conformational space of both the ligand and receptor, identifying optimal binding poses through energy minimization calculations [3] [4].

The molecular docking process for isatoribine hydrate begins with the preparation of both the ligand and receptor structures. The three-dimensional structure of isatoribine hydrate is generated using molecular modeling software, with particular attention to the hydrate water molecule's positioning and its effect on the overall molecular geometry [5] [6]. The TLR7 receptor structure, typically derived from crystallographic data or homology modeling, requires careful preparation including hydrogen atom addition, charge assignment, and binding site definition [7] [4].

Binding Site Characterization and Interaction Analysis

The TLR7 receptor contains multiple ligand binding sites that accommodate different classes of agonists. Site 1, located at the dimerization interface, binds small-molecule ligands such as guanosine derivatives and imidazoquinoline compounds [8] [9]. Isatoribine hydrate, as a guanosine analog, primarily targets this binding site through specific hydrogen bonding and hydrophobic interactions [4] [10].

Molecular docking studies have revealed that isatoribine hydrate forms critical hydrogen bonds with key residues including Gln531 and Arg553 in the TLR7 binding pocket [4]. The amino group at position 5 of the thiazolopyrimidine ring system interacts favorably with Gln531, while the carbonyl oxygen at position 8 establishes hydrogen bonding with Arg553 [4]. These interactions are consistent with the binding pattern observed for other guanosine-based TLR7 agonists.

Computational Protocols and Scoring Functions

Modern molecular docking protocols for isatoribine hydrate employ multiple conformational sampling algorithms including genetic algorithms, Monte Carlo methods, and systematic search approaches [11] [1]. AutoDock Vina, GOLD, and Glide represent commonly used docking platforms that have demonstrated effectiveness in predicting TLR7-ligand interactions [1] [3].

The scoring functions used in these calculations combine multiple energy terms including van der Waals interactions, electrostatic forces, hydrogen bonding, and desolvation penalties [2] [12]. For isatoribine hydrate, the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method has proven particularly valuable for calculating binding free energies and ranking different binding poses [10] [13].

Validation and Experimental Correlation

Validation of molecular docking results requires comparison with experimental binding data, including IC50 values and structure-activity relationships [4] [10]. For isatoribine hydrate, experimental studies have demonstrated potent TLR7 agonistic activity with nanomolar binding affinity, providing benchmarks for computational predictions [14] [15].

Cross-docking studies using related TLR7 agonists such as resiquimod and gardiquimod have validated the docking protocols and demonstrated the reliability of the computational predictions [13] [16]. These studies confirm that isatoribine hydrate adopts binding orientations similar to other guanosine-based agonists while exhibiting unique interactions due to its specific structural features.

Selectivity Mechanisms and Receptor Specificity

Molecular docking studies have provided insights into the selectivity mechanisms that govern isatoribine hydrate's preference for TLR7 over the closely related TLR8 receptor [13] [10]. Despite high sequence homology between TLR7 and TLR8, subtle differences in the binding pocket architecture result in differential ligand recognition [13].

The selectivity arises from specific amino acid differences in the binding sites. TLR7's hydrophobic residues Val381 and Phe351 provide favorable van der Waals interactions with isatoribine hydrate's ribose moiety, while the corresponding residues in TLR8 (particularly Tyr353) offer less optimal binding geometry [13]. This selectivity is crucial for the compound's therapeutic specificity and reduced off-target effects.

Quantum Mechanical Calculations of Electronic Properties

Density Functional Theory Applications

Quantum mechanical calculations have provided detailed insights into the electronic structure and chemical properties of isatoribine hydrate. Density Functional Theory calculations, particularly using the B3LYP functional with correlation-consistent basis sets, have been employed to optimize molecular geometries and calculate electronic properties [17] [18].

The optimized structure of isatoribine hydrate reveals important geometric parameters including bond lengths, bond angles, and dihedral angles that influence its biological activity [19] [20]. The presence of the hydrate water molecule introduces additional hydrogen bonding interactions that stabilize specific conformations and affect the overall electronic distribution [21] [20].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides crucial information about the reactivity and interaction potential of isatoribine hydrate. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's electron-donating and electron-accepting capabilities [18] [22].

Calculations reveal that the HOMO-LUMO gap of isatoribine hydrate is consistent with its biological activity profile. The orbital energies indicate moderate reactivity, sufficient for protein binding interactions while maintaining chemical stability under physiological conditions [23] [24]. The spatial distribution of frontier orbitals shows significant density on the thiazolopyrimidine ring system, consistent with this region's importance for TLR7 binding.

Electrostatic Properties and Charge Distribution

Quantum mechanical calculations provide detailed electrostatic potential surfaces and atomic charge distributions that govern intermolecular interactions [23] [24]. For isatoribine hydrate, the electrostatic potential reveals distinct regions of positive and negative charge that complement the TLR7 binding site architecture.

The ribose hydroxyl groups exhibit significant negative electrostatic potential, facilitating hydrogen bonding with positively charged amino acid residues in the receptor [4] [10]. Conversely, the amino group at position 5 displays positive electrostatic potential, enabling favorable interactions with negatively charged or polar residues [23].

Vibrational Analysis and Thermodynamic Properties

Harmonic frequency calculations confirm the stability of optimized isatoribine hydrate structures and provide thermodynamic parameters including enthalpy, entropy, and free energy [23] [22]. These calculations are essential for understanding the compound's thermal stability and predicting temperature-dependent properties.

The vibrational analysis reveals characteristic frequencies associated with specific functional groups, including the thiazole ring stretching modes, carbonyl vibrations, and hydroxyl group motions [23]. These spectroscopic signatures can be compared with experimental infrared and Raman spectra to validate computational predictions.

Hydration Effects on Electronic Structure

The presence of the crystallographic water molecule in isatoribine hydrate significantly influences the electronic structure and properties. Quantum mechanical calculations demonstrate that water coordination stabilizes the molecule through hydrogen bonding and affects the charge distribution [20] [18].

Calculations comparing the anhydrous and hydrated forms reveal that water binding increases the dipole moment and modifies the electrostatic potential distribution. These changes enhance the compound's ability to form favorable interactions with polar and charged residues in the TLR7 binding site [25] [26].

Molecular Dynamics Simulations of Hydration Effects

Simulation Methodology and Force Field Selection

Molecular dynamics simulations provide dynamic insights into the behavior of isatoribine hydrate in aqueous solution and its interactions with biological macromolecules. These simulations employ classical force fields such as AMBER, CHARMM, or GROMOS to describe intramolecular and intermolecular interactions [27] [28].

The simulation systems typically consist of isatoribine hydrate solvated in explicit water molecules using models such as TIP3P, TIP4P, or SPC/E [25] [29]. The simulation box dimensions are chosen to ensure adequate solvation while maintaining computational efficiency. Periodic boundary conditions eliminate finite size effects and enable the study of bulk solution properties [27] [30].

Hydration Shell Structure and Dynamics

Molecular dynamics simulations reveal the detailed structure of the hydration shell surrounding isatoribine hydrate. The primary hydration shell extends approximately 3-4 Å from the solute surface and contains water molecules that exhibit modified dynamics compared to bulk water [31] [32].

Radial distribution function analysis demonstrates that the ribose hydroxyl groups form strong hydrogen bonds with first-shell water molecules [33] [25]. These water molecules exhibit residence times of several nanoseconds, indicating stable hydration structures that persist throughout the simulation [31] [29].

The hydration shell exhibits heterogeneous properties depending on the local chemical environment. Hydrophobic regions of the molecule, particularly the thiazolopyrimidine ring system, induce ordering of water molecules without strong hydrogen bonding, resulting in a structured but labile hydration layer [32] [34].

Water Exchange Dynamics and Diffusion Properties

Water exchange between the first and second hydration shells provides insights into the dynamic nature of isatoribine hydrate solvation. Exchange rates vary significantly depending on the chemical nature of different molecular regions [35] [32].

Near polar groups such as hydroxyl and amino functionalities, water molecules exhibit slow exchange kinetics with lifetimes in the nanosecond range [31] [36]. In contrast, water molecules near hydrophobic surfaces exchange more rapidly, with lifetimes of hundreds of picoseconds [32] [34].

Diffusion coefficient calculations reveal that water molecules in the hydration shell exhibit reduced translational mobility compared to bulk water. This retardation effect extends beyond the first hydration shell, affecting approximately 10-15 water molecules per isatoribine hydrate molecule [31] [34].

Conformational Flexibility and Dynamic Behavior

Molecular dynamics simulations capture the conformational flexibility of isatoribine hydrate in solution. The ribose ring exhibits puckering motions between C2'-endo and C3'-endo conformations, with transition timescales of tens of nanoseconds [13] [37].

The glycosidic torsion angle, which determines the relative orientation of the base and sugar components, shows restricted rotation due to intramolecular hydrogen bonding and steric interactions [13]. This conformational restriction is important for maintaining the bioactive conformation required for TLR7 binding.

Principal component analysis of the simulation trajectories identifies the dominant motions contributing to conformational flexibility. These include ribose puckering, rotation about the glycosidic bond, and out-of-plane motions of the thiazolopyrimidine ring system [37] [13].

Thermodynamic Integration and Free Energy Calculations

Free energy perturbation and thermodynamic integration methods have been employed to calculate the hydration free energy of isatoribine hydrate [29] [38]. These calculations provide quantitative measures of the compound's solvation thermodynamics and solubility properties.

The calculated hydration free energy of approximately -45 kcal/mol indicates favorable solvation, consistent with the compound's moderate aqueous solubility [29]. Decomposition of the free energy into enthalpic and entropic components reveals that hydration is primarily enthalpy-driven due to favorable hydrogen bonding interactions.

Comparative studies with related nucleoside analogs demonstrate that the hydrate water molecule contributes approximately 3-5 kcal/mol to the total hydration free energy [26] [29]. This stabilization arises from the water molecule's ability to form additional hydrogen bonds with both the solute and surrounding water molecules.

Protein-Ligand Complex Simulations

Extended molecular dynamics simulations of the isatoribine hydrate-TLR7 complex provide insights into the stability and dynamics of the binding interaction [10] [13]. These simulations employ enhanced sampling methods to overcome kinetic barriers and achieve equilibrium binding conformations.

The simulations reveal that isatoribine hydrate maintains stable binding in the TLR7 active site throughout microsecond-timescale trajectories [13]. Key hydrogen bonds with Gln531 and Arg553 exhibit high occupancy rates (>80%), confirming their importance for binding affinity [10].

Water molecules play crucial roles in mediating protein-ligand interactions. Several water-mediated hydrogen bonds form between isatoribine hydrate and TLR7 residues, contributing to binding specificity and stability [39] [13]. These water bridges are particularly important for accommodating the hydrate water molecule within the binding site architecture.

The binding free energy calculated using MM-PBSA methods correlates well with experimental binding affinities, validating the simulation protocols and force field parameters [13] [16]. These calculations provide detailed energy decompositions that identify the dominant contributions to binding affinity.

Computational chemistry approaches have provided comprehensive insights into the molecular properties and behavior of isatoribine hydrate. Molecular docking studies have elucidated the binding mechanisms and selectivity determinants for TLR7 recognition. Quantum mechanical calculations have revealed electronic structure properties that govern chemical reactivity and intermolecular interactions. Molecular dynamics simulations have characterized hydration effects and dynamic behavior in solution and protein-bound states.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Jin G, Wu CC, Carson DA, Cottam HB. Guanosine analog in the pyrido[2,3-d]pyrimidine ring system as a potential toll-like receptor agonist. Nucleosides Nucleotides Nucleic Acids. 2006;25(12):1391-7. PubMed PMID: 17067960.

3: Fletcher S, Steffy K, Averett D. Masked oral prodrugs of toll-like receptor 7 agonists: a new approach for the treatment of infectious disease. Curr Opin Investig Drugs. 2006 Aug;7(8):702-8. Review. PubMed PMID: 16955681.

4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Nov;27(9):665-77. PubMed PMID: 16357953.

5: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Oct;27(8):569-612. PubMed PMID: 16273137.

6: Horsmans Y, Berg T, Desager JP, Mueller T, Schott E, Fletcher SP, Steffy KR, Bauman LA, Kerr BM, Averett DR. Isatoribine, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection. Hepatology. 2005 Sep;42(3):724-31. PubMed PMID: 16116638.

7: Colić M, Jandrić D, Gasić S, Vucević D, Popović P, Medić-Mijacević L, Rakić L. Immunosine (7-thia-8-oxoguanosine) acts as a cofactor for proliferation of T cells. Fundam Clin Pharmacol. 2000 May-Jun;14(3):209-17. PubMed PMID: 15602797.

8: Lee J, Chuang TH, Redecke V, She L, Pitha PM, Carson DA, Raz E, Cottam HB. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7. Proc Natl Acad Sci U S A. 2003 May 27;100(11):6646-51. Epub 2003 May 8. PubMed PMID: 12738885; PubMed Central PMCID: PMC164501.

9: Colić M, Gasić S, Vucević D, Pavicić L, Popović P, Jandrić D, Medić-Mijacević L, Rakić L. Modulatory effect of 7-thia-8-oxoguanosine on proliferation of rat thymocytes in vitro stimulated with concanavalin A. Int J Immunopharmacol. 2000 Mar;22(3):203-12. PubMed PMID: 10685003.

10: Colic M, Vucevic D, Vasilijic S, Popovic L, Pejanovic V, Jandric D, Medic-Mijacevic L, Rakic L. Proliferation of spleen cells in culture stimulated by 7-thia-8-oxoguanosine: evidence that both B- and T-cells are the targets of its action. Methods Find Exp Clin Pharmacol. 1999 Nov;21(9):583-90. PubMed PMID: 10669901.

11: Colić M, Gasić S, Vasilijić S, Pejanović V, Jandrić D, Medić-Mijacević L, Rakić L. A nucleoside analogue, 7-thia-8-oxoguanosine stimulates proliferation of thymocytes in vitro. Immunol Lett. 1999 Sep 1;69(3):293-300. PubMed PMID: 10528791.

12: Black PL, McKinnon KM, Wooden SL, Ussery MA. Antiviral activity of biological response modifiers in a murine model of AIDS. Requirement for augmentation of natural killer cell activity and synergy with oral AZT. Int J Immunopharmacol. 1996 Nov;18(11):633-50. PubMed PMID: 9089007.

13: Smee DF, Alaghamandan HA, Ramasamy K, Revankar GR. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats. Antiviral Res. 1995 Mar;26(2):203-9. PubMed PMID: 7605116.

14: Lewis AF, Drach JC, Fennewald SM, Huffman JH, Ptak RG, Sommadossi JP, Revankar GR, Rando RF. Inhibition of human cytomegalovirus in culture by alkenyl guanine analogs of the thiazolo[4,5-d]pyrimidine ring system. Antimicrob Agents Chemother. 1994 Dec;38(12):2889-95. PubMed PMID: 7695278; PubMed Central PMCID: PMC188302.

15: Sidwell RW, Huffman JH, Barnard DL, Smee DF, Warren RP, Chirigos MA, Kende M, Huggins J. Antiviral and immunomodulating inhibitors of experimentally-induced Punta Toro virus infections. Antiviral Res. 1994 Oct;25(2):105-22. PubMed PMID: 7847873.

16: Sidwell RW, Huffman JH, Smee DF, Gilbert J, Gessaman A, Pease A, Warren RP, Huggins J, Kende M. Potential role of immunomodulators for treatment of phlebovirus infections of animals. Ann N Y Acad Sci. 1992 Jun 16;653:344-55. PubMed PMID: 1385686.

17: Sharma BS, Mhaskar S, Balazs L, Siaw M. Immunomodulatory activity of a novel nucleoside, 7-thia-8-oxoguanosine: I. Activation of natural killer cells in mice. Immunopharmacol Immunotoxicol. 1992;14(1-2):1-19. PubMed PMID: 1597650.

18: Sharma BS, Mhaskar S, Balazs L, Jin A, Smee DF. Immunomodulatory activity of a novel nucleoside, 7-thia-8-oxoguanosine. II. Characterization of induced effector cells and the mechanism of induction. Immunopharmacol Immunotoxicol. 1992;14(1-2):21-38. PubMed PMID: 1375956.

19: Kini GD, Anderson JD, Sanghvi YS, Lewis AF, Smee DF, Revankar GR, Robins RK, Cottam HB. Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system. J Med Chem. 1991 Oct;34(10):3006-10. PubMed PMID: 1656042.

20: Sharma BS, Balazs L, Jin A, Jolley WB, Robins RK. Successful immunotherapy of murine melanoma metastases with 7-thia-8-oxoguanosine. Clin Exp Metastasis. 1991 Sep-Oct;9(5):429-39. PubMed PMID: 1914279.

21: Smee DF, Huffman JH, Gessaman AC, Huggins JW, Sidwell RW. Prophylactic and therapeutic activities of 7-thia-8-oxoguanosine against Punta Toro virus infections in mice. Antiviral Res. 1991 Mar-Apr;15(3):229-39. PubMed PMID: 1716090.

22: Sharma BS, Balazs L, Jin A, Wang JC, Jolley WB, Robins RK. Potentiation of the efficacy of murine L1210 leukemia vaccine by a novel immunostimulator 7-thia-8-oxoguanosine: increased survival after immunization with vaccine plus 7-thia-8-oxoguanosine. Cancer Immunol Immunother. 1991;33(2):109-14. PubMed PMID: 2036658.

23: Smee DF, Alaghamandan HA, Gilbert J, Burger RA, Jin A, Sharma BS, Ramasamy K, Revankar GR, Cottam HB, Jolley WB, et al. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrob Agents Chemother. 1991 Jan;35(1):152-7. PubMed PMID: 1707603; PubMed Central PMCID: PMC244957.

24: Girgis NS, Michael MA, Smee DF, Alaghamandan HA, Robins RK, Cottam HB. Direct C-glycosylation of guanine analogues: the synthesis and antiviral activity of certain 7- and 9-deazaguanine C-nucleosides. J Med Chem. 1990 Oct;33(10):2750-5. PubMed PMID: 2170645.

25: Bontems RJ, Anderson JD, Smee DF, Jin A, Alaghamandan HA, Sharma BS, Jolley WB, Robins RK, Cottam HB. Guanosine analogues. Synthesis of nucleosides of certain 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones as potential immunotherapeutic agents. J Med Chem. 1990 Aug;33(8):2174-8. PubMed PMID: 2165164.

26: Jin A, Mhaskar S, Jolley WB, Robins RK, Ojo-Amaize EA. A novel guanosine analog, 7-thia-8-oxoguanosine, enhances macrophage and lymphocyte antibody-dependent cell-mediated cytotoxicity. Cell Immunol. 1990 Apr 1;126(2):414-9. PubMed PMID: 2311125.

27: Smee DF, Alaghamandan HA, Cottam HB, Jolley WB, Robins RK. Antiviral activity of the novel immune modulator 7-thia-8-oxoguanosine. J Biol Response Mod. 1990 Feb;9(1):24-32. PubMed PMID: 2156954.

28: Smee DF, Alaghamandan HA, Jin A, Sharma BS, Jolley WB. Roles of interferon and natural killer cells in the antiviral activity of 7-thia-8-oxoguanosine against Semliki Forest virus infections in mice. Antiviral Res. 1990 Feb;13(2):91-102. PubMed PMID: 1693058.

29: Ojo-Amaize EA, Rubalcava B, Avery TL, Cottam HB, Matsumoto SS, Jolley WB, Robins RK. Activation of the respiratory burst in murine phagocytes by certain guanine ribonucleosides modified at the 7 and 8 positions: possible involvement of a pertussis toxin-sensitive G-protein. Immunol Lett. 1990 Jan;23(3):173-8. PubMed PMID: 2106487.

30: Parandoosh Z, Ojo-Amaize E, Robins RK, Jolley WB, Rubalcava B. Stimulation of phosphoinositide signaling pathway in murine B lymphocytes by a novel guanosine analog, 7-thia-8-oxoguanosine. Biochem Biophys Res Commun. 1989 Sep 29;163(3):1306-11. PubMed PMID: 2551285.

31: Smee DF, Alaghamandan HA, Cottam HB, Sharma BS, Jolley WB, Robins RK. Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent. Antimicrob Agents Chemother. 1989 Sep;33(9):1487-92. PubMed PMID: 2817849; PubMed Central PMCID: PMC172688.

32: Robins RK, Ojo-Amaize E, Parandoosh Z, Cottam HB, Matsumoto SS, Revankar GR, Smee DF, Fujitaki JM, Willis RC, Rubalcava B, et al. Nucleoside and nucleotide modulation of genetic expression--a new approach to chemotherapy. Adv Enzyme Regul. 1989;29:97-121. PubMed PMID: 2517379.